molecular formula C18H20FNO3S B10896738 Ethyl 4-ethyl-2-{[(4-fluorophenyl)acetyl]amino}-5-methylthiophene-3-carboxylate

Ethyl 4-ethyl-2-{[(4-fluorophenyl)acetyl]amino}-5-methylthiophene-3-carboxylate

Cat. No.: B10896738
M. Wt: 349.4 g/mol
InChI Key: MNTBBFUVXKQDCM-UHFFFAOYSA-N
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Description

ETHYL 4-ETHYL-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ETHYL 4-ETHYL-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Acetylation: The acetyl group is added to the compound through an acetylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. Common reagents used in these reactions include acetic anhydride, ethyl alcohol, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

ETHYL 4-ETHYL-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4-ETHYL-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of ETHYL 4-ETHYL-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

ETHYL 4-ETHYL-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE is unique compared to other thiophene derivatives due to the presence of the fluorophenyl and acetyl groups. Similar compounds include:

  • ETHYL 4-(BROMOMETHYL)-2-(((2,6-DIFLUOROPHENYL)METHYL)AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
  • ETHYL 2-(2-(2-(5-(1-(4-CHLOROPHENOXY)-ETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLTHIO)ACETAMIDO)THIAZOL-4-YL)ACETATE

These compounds share structural similarities but differ in their specific substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C18H20FNO3S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 4-ethyl-2-[[2-(4-fluorophenyl)acetyl]amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H20FNO3S/c1-4-14-11(3)24-17(16(14)18(22)23-5-2)20-15(21)10-12-6-8-13(19)9-7-12/h6-9H,4-5,10H2,1-3H3,(H,20,21)

InChI Key

MNTBBFUVXKQDCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2=CC=C(C=C2)F)C

Origin of Product

United States

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